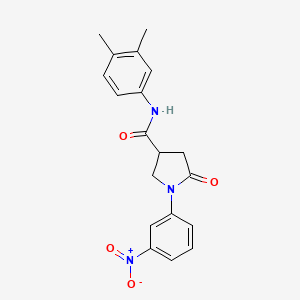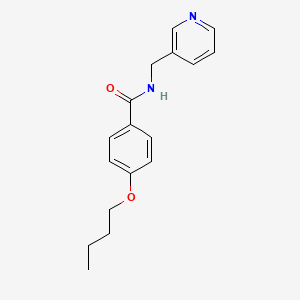![molecular formula C14H13ClFN3O3S B5002291 N-(2-chloro-3-pyridinyl)-5-[(dimethylamino)sulfonyl]-2-fluorobenzamide](/img/structure/B5002291.png)
N-(2-chloro-3-pyridinyl)-5-[(dimethylamino)sulfonyl]-2-fluorobenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-chloro-3-pyridinyl)-5-[(dimethylamino)sulfonyl]-2-fluorobenzamide, also known as Compound X, is a chemical compound that has been extensively used in scientific research. It is a potent inhibitor of a specific enzyme, which makes it a valuable tool for studying various biological processes.
Mecanismo De Acción
N-(2-chloro-3-pyridinyl)-5-[(dimethylamino)sulfonyl]-2-fluorobenzamide X works by inhibiting a specific enzyme called enzyme X. Enzyme X is involved in various biological processes such as cell division, signal transduction, and metabolism. By inhibiting enzyme X, this compound X can modulate these processes and affect various physiological and biochemical functions.
Biochemical and Physiological Effects:
This compound X has various biochemical and physiological effects, which include:
1. Inhibition of Cell Division: this compound X inhibits the growth of cancer cells by inhibiting cell division.
2. Modulation of Signal Transduction: this compound X modulates signal transduction by inhibiting specific enzymes that are involved in this process.
3. Regulation of Metabolism: this compound X regulates metabolism by inhibiting specific enzymes that are involved in this process.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages and limitations of using N-(2-chloro-3-pyridinyl)-5-[(dimethylamino)sulfonyl]-2-fluorobenzamide X in lab experiments include:
Advantages:
1. Specificity: this compound X is a specific inhibitor of enzyme X, which makes it a valuable tool for studying the role of this enzyme in different biological processes.
2. Potency: this compound X is a potent inhibitor of enzyme X, which makes it effective at low concentrations.
3. Versatility: this compound X can be used to study various biological processes, making it a versatile tool for scientific research.
Limitations:
1. Toxicity: this compound X can be toxic to cells at high concentrations, which can limit its use in certain experiments.
2. Specificity: this compound X is specific to enzyme X, which can limit its use in experiments where other enzymes are involved.
3. Availability: this compound X is not widely available, which can limit its use in certain experiments.
Direcciones Futuras
The future directions of research on N-(2-chloro-3-pyridinyl)-5-[(dimethylamino)sulfonyl]-2-fluorobenzamide X include:
1. Development of New Inhibitors: Researchers are working on developing new inhibitors of enzyme X that are more potent and selective than this compound X.
2. Identification of New Targets: Researchers are trying to identify new targets for this compound X, which can expand its use in scientific research.
3. Clinical Trials: Researchers are exploring the potential use of this compound X in clinical trials for the treatment of various diseases.
Conclusion:
In conclusion, this compound X is a valuable tool for scientific research, which has been extensively used to study various biological processes. It is a potent inhibitor of a specific enzyme, which makes it effective at low concentrations. This compound X has various biochemical and physiological effects, which include the inhibition of cell division, modulation of signal transduction, and regulation of metabolism. While it has advantages such as specificity, potency, and versatility, it also has limitations such as toxicity, specificity, and availability. The future directions of research on this compound X include the development of new inhibitors, identification of new targets, and clinical trials.
Métodos De Síntesis
N-(2-chloro-3-pyridinyl)-5-[(dimethylamino)sulfonyl]-2-fluorobenzamide X can be synthesized by reacting 2-chloro-3-pyridinecarboxylic acid with thionyl chloride to form 2-chloro-3-pyridineyl chloride. This intermediate is then reacted with 5-[(dimethylamino)sulfonyl]-2-fluorobenzoic acid to form this compound X.
Aplicaciones Científicas De Investigación
N-(2-chloro-3-pyridinyl)-5-[(dimethylamino)sulfonyl]-2-fluorobenzamide X has been extensively used in scientific research as a tool to study various biological processes. It is a potent inhibitor of a specific enzyme, which makes it a valuable tool for studying the role of this enzyme in different biological processes. Some of the scientific research applications of this compound X include:
1. Cancer Research: this compound X has been shown to inhibit the growth of cancer cells by targeting a specific enzyme that is involved in cell division.
2. Neurological Disorders: this compound X has been shown to be effective in treating neurological disorders such as Parkinson's disease and Alzheimer's disease by targeting specific enzymes that are involved in these disorders.
3. Cardiovascular Diseases: this compound X has been shown to be effective in treating cardiovascular diseases such as hypertension and atherosclerosis by targeting specific enzymes that are involved in these diseases.
Propiedades
IUPAC Name |
N-(2-chloropyridin-3-yl)-5-(dimethylsulfamoyl)-2-fluorobenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClFN3O3S/c1-19(2)23(21,22)9-5-6-11(16)10(8-9)14(20)18-12-4-3-7-17-13(12)15/h3-8H,1-2H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPYYEPAPBXLVES-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC(=C(C=C1)F)C(=O)NC2=C(N=CC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClFN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-({[4-(aminosulfonyl)phenyl]amino}carbonothioyl)-4-methoxy-3-nitrobenzamide](/img/structure/B5002210.png)
![7-benzoyl-3,11-diphenyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5002218.png)
![dimethyl 2-(isonicotinoylamino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3,4-dicarboxylate](/img/structure/B5002221.png)


![5-[2-(1-naphthylmethoxy)benzylidene]-3-(3-nitrobenzyl)-1,3-thiazolidine-2,4-dione](/img/structure/B5002255.png)

![2-[(2,4-dichlorophenoxy)methyl]-1,3-dimethyl-1H-3,1-benzimidazol-3-ium methyl sulfate](/img/structure/B5002264.png)
![5-benzyl-4-methyl-2-{[3-(1-naphthyl)acryloyl]amino}-3-thiophenecarboxamide](/img/structure/B5002272.png)
![2-bromo-4-chloro-1-[3-(3-methoxyphenoxy)propoxy]benzene](/img/structure/B5002277.png)
![4-(3-methoxypropyl)-1-{[1-(2-phenylethyl)-1H-1,2,3-triazol-4-yl]carbonyl}piperidine](/img/structure/B5002279.png)

![N-[6,6-dimethyl-1-(4-methylphenyl)-4,5,6,7-tetrahydro-1H-indazol-4-yl]-3-(3-pyridinyl)propanamide](/img/structure/B5002283.png)
![2-{[4-(2-fluorophenyl)-1-piperazinyl]methyl}-N-[2-(1,3-thiazol-4-yl)ethyl]-1,3-oxazole-4-carboxamide](/img/structure/B5002305.png)